

An In-depth Technical Guide to the Synthesis of Carboxyethylpyrrole Lysine-d4

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Compound of Interest

Compound Name: CEP-Lysine-d4

Cat. No.: B15597819

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This technical guide provides a detailed overview of the synthesis of carboxyethylpyrrole lysine-d4 (**CEP-Lysine-d4**), a crucial internal standard for the quantification of CEP-lysine in biological samples. CEPs are implicated as mediators in age-related macular degeneration (AMD), making their accurate detection vital for research in this field.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the synthetic methodology, experimental protocols, and relevant data.

Overview of the Synthetic Strategy

The synthesis of **CEP-Lysine-d4** is primarily achieved through a Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole ring. In this specific synthesis, the key precursors are a deuterated lysine derivative and a suitable 1,4-dicarbonyl compound, namely 4,7-dioxoheptanoic acid or its protected form.

The overall synthetic workflow can be conceptualized as a two-pronged approach: the preparation of the carboxyethylpyrrole precursor and the subsequent coupling with a commercially available deuterated lysine.

Synthesis of the Carboxyethylpyrrole Precursor

A critical component of this synthesis is the 1,4-dicarbonyl compound, 4,7-dioxoheptanoic acid, or a protected version thereof. The use of a protected form, such as the 9-fluorenylmethyl (Fm)

ester of 4,7-dioxoheptanoic acid, has been shown to be effective for the modification of amines to form CEP derivatives.^{[1][2]}

Experimental Protocol: Synthesis of 4,7-Dioxoheptanoic Acid 9-Fluorenylmethyl Ester

This protocol is adapted from the synthesis of similar compounds described in the literature.^[1]

Materials:

- 4,7-Dioxoheptanoic acid
- (9H-Fluoren-9-yl)methanol (FmOH)
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dry Dichloromethane (CH_2Cl_2)
- Ethyl acetate
- Hexane
- Silica gel for flash chromatography

Procedure:

- To a solution of 4,7-dioxoheptanoic acid, DMAP, and FmOH in dry CH_2Cl_2 , add a solution of DCC in dry CH_2Cl_2 dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 72 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Concentrate the filtrate under reduced pressure.

- Purify the residue by silica gel flash chromatography using a gradient of ethyl acetate in hexane to yield the 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester.

Synthesis of Carboxyethylpyrrole Lysine-d4

The core of the synthesis involves the reaction of the prepared carboxyethylpyrrole precursor with commercially available L-Lysine-4,4,5,5-d4. This isotopically labeled lysine provides the deuterium atoms for the final product.

Experimental Protocol: Paal-Knorr Synthesis of CEP-Lysine-d4

This protocol outlines the condensation reaction to form the pyrrole ring.

Materials:

- L-Lysine-4,4,5,5-d4 dihydrochloride
- 4,7-Dioxoheptanoic acid 9-fluorenylmethyl ester
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Argon gas
- Dialysis tubing (MWCO 1000)
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Dissolve L-Lysine-4,4,5,5-d4 dihydrochloride in PBS (pH 7.4).
- Add a solution of 4,7-dioxoheptanoic acid 9-fluorenylmethyl ester in DMF to the lysine solution.

- Stir the reaction mixture under an argon atmosphere at 37 °C for 5 days.
- For deprotection of the fluorenylmethyl ester, add DBU to the reaction mixture and stir for an additional 9 hours.[1]
- Purify the crude product. For small molecules, this can be achieved by preparative HPLC. For protein adducts, dialysis is employed.[1] In this case, for the synthesis of the small molecule **CEP-Lysine-d4**, HPLC is the preferred method.
- Lyophilize the purified fractions to obtain the final **CEP-Lysine-d4** product.

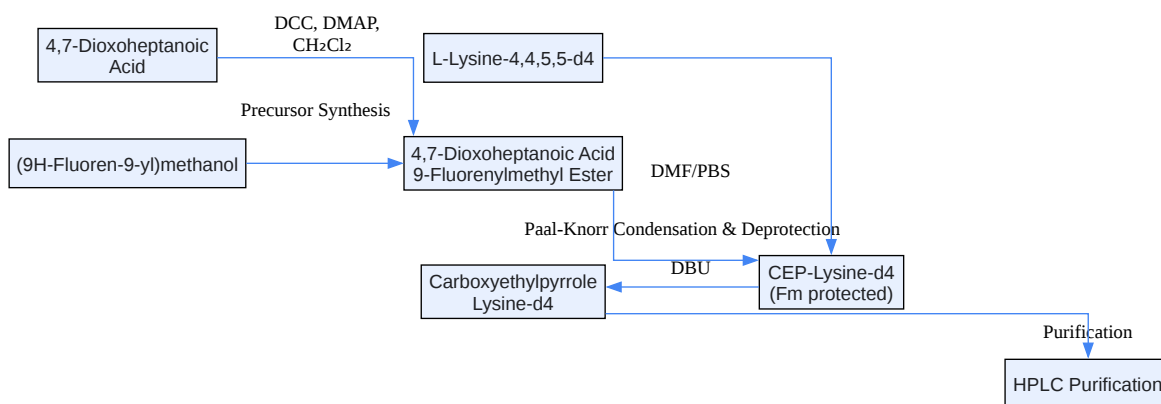
Quantitative Data

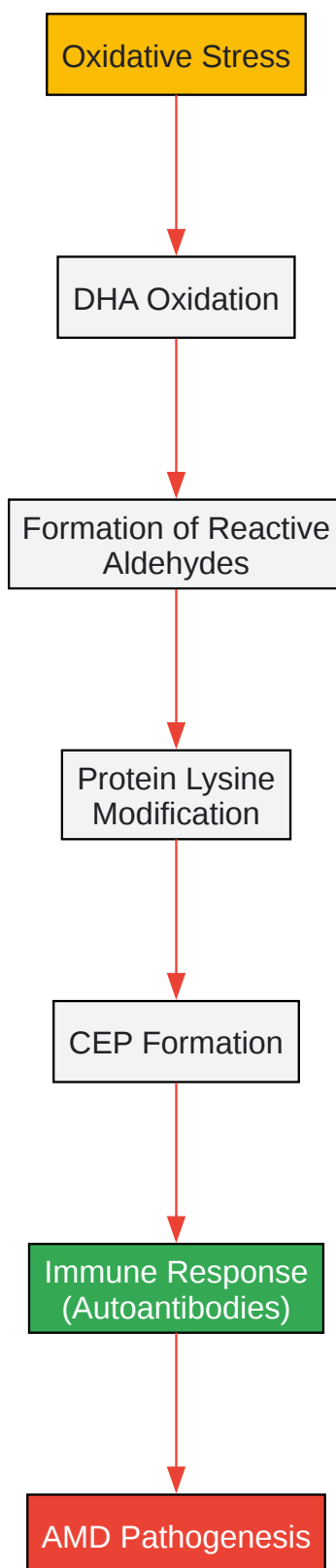
The following table summarizes the key quantitative data for the final product, **CEP-Lysine-d4**, as can be expected based on commercially available standards.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ D ₄ N ₂ O ₄	[3]
Molecular Weight	272.3 g/mol	[4]
Deuterium Incorporation	≥99% deuterated forms (d ₁ -d ₄)	[4]
Chemical Purity	≥98%	[4]
UV/Vis Maximum (λ _{max})	217 nm	[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of carboxyethylpyrrole lysine-d4.





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